Product packaging for copper;5-oxopyrrolidine-2-carboxylate(Cat. No.:CAS No. 15454-74-7)

copper;5-oxopyrrolidine-2-carboxylate

Cat. No.: B3048061
CAS No.: 15454-74-7
M. Wt: 319.76 g/mol
InChI Key: CKBLQUOAMGLVCH-QHTZZOMLSA-L
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Description

Contextualization of Copper(II) Coordination Chemistry in Chemical Sciences

Copper(II) ions are well-known for their ability to form stable complexes with a wide variety of ligands, particularly those containing nitrogen and oxygen donor atoms. This versatility stems from copper's electronic configuration, which allows for various coordination geometries, most commonly octahedral, square planar, and square pyramidal. The coordination of ligands to a copper(II) center often results in brightly colored complexes and unique magnetic and electronic properties, making them subjects of extensive research in areas such as catalysis, materials science, and bioinorganic chemistry. The study of these complexes provides fundamental insights into metal-ligand bonding, reaction mechanisms, and the structural and functional roles of metals in biological systems.

The Role of Pyroglutamate (B8496135) (5-Oxopyrrolidine-2-carboxylate) as a Biologically Relevant Ligand

Pyroglutamate, a cyclic derivative of the amino acid glutamic acid, is a molecule of significant biological importance. It is found at the N-terminus of many peptides and proteins, where its presence can influence their structure, stability, and biological activity. The formation of a pyroglutamate residue is a post-translational modification that can protect proteins from degradation by aminopeptidases. As a ligand, pyroglutamate offers both a carboxylate oxygen and a lactam oxygen or nitrogen atom for coordination with metal ions, making it an interesting candidate for the formation of stable chelate complexes.

Genesis and Evolution of Academic Research on Copper(II) 5-Oxopyrrolidine-2-carboxylate

The academic interest in copper(II) 5-oxopyrrolidine-2-carboxylate has evolved from the broader study of copper(II) amino acid complexes, which dates back to the mid-20th century. Early research in this area focused on understanding the fundamental coordination principles and stability of these complexes in aqueous solutions. While specific early studies solely on copper(II) pyroglutamate are not extensively documented in readily available literature, the foundational work on related copper(II) amino acid complexes laid the groundwork for investigating this specific compound. More recent research has been driven by an interest in the potential biological activities and structural uniqueness of metal complexes containing biologically relevant ligands. Modern analytical techniques have enabled more detailed characterization of such compounds, including their solid-state structures and spectroscopic properties.

Overview of Current Research Trajectories and Future Directions

Current research involving copper complexes of amino acids and related ligands is multifaceted. A significant focus lies in the synthesis of novel compounds with potential applications in medicine, such as anticancer and antimicrobial agents. The development of copper-based nanomaterials for use in theranostics and environmental remediation is another burgeoning area. mdpi.comnih.gov For copper(II) 5-oxopyrrolidine-2-carboxylate specifically, future research could be directed towards:

Detailed Structural and Spectroscopic Characterization: While general properties can be inferred from related compounds, specific and detailed experimental data on the synthesis, crystal structure, and spectroscopic (IR, UV-Vis, EPR) and thermal properties of pure copper(II) 5-oxopyrrolidine-2-carboxylate are essential for a complete understanding of the compound.

Investigation of Biological Activity: Given the biological relevance of both copper and pyroglutamate, exploring the potential biological activities of their complex, such as enzymatic inhibition or antimicrobial effects, is a logical next step.

Development of Biomimetic Models: The complex could serve as a simple model system for understanding the interaction of copper with N-terminal pyroglutamate residues in peptides and proteins.

Materials Science Applications: The coordination polymer of copper(II) 5-oxopyrrolidine-2-carboxylate could potentially exhibit interesting magnetic or catalytic properties.

The continued exploration of this and similar compounds holds promise for advancing our understanding of bioinorganic chemistry and potentially leading to the development of new functional materials and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12CuN2O6 B3048061 copper;5-oxopyrrolidine-2-carboxylate CAS No. 15454-74-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15454-74-7

Molecular Formula

C10H12CuN2O6

Molecular Weight

319.76 g/mol

IUPAC Name

copper;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Cu/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1

InChI Key

CKBLQUOAMGLVCH-QHTZZOMLSA-L

SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Cu+2]

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Cu+2]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Cu+2]

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Copper Ii 5 Oxopyrrolidine 2 Carboxylate

Synthesis of the 5-Oxopyrrolidine-2-carboxylate Ligand and its Stereoisomers

The ligand, 5-oxopyrrolidine-2-carboxylate (pyroglutamic acid), is a cyclic amino acid derivative that serves as a crucial chiral building block for the asymmetric synthesis of numerous biologically active compounds. mdpi.comresearchgate.net Its synthesis and the control of its stereochemistry are foundational to the formation of the final copper complex.

Pyroglutamic acid and its derivatives can be synthesized through several established methodologies. The most common and direct method involves the intramolecular cyclization of glutamic acid or glutamine. researchgate.netthieme-connect.dewikipedia.org

Cyclization of Glutamic Acid/Glutamine: Heating glutamic acid, often in the presence of an acid catalyst, results in dehydration and the formation of the five-membered lactam ring of pyroglutamic acid. thieme-connect.dewikipedia.org This method is straightforward and provides a cost-effective route to the ligand from a readily available amino acid. researchgate.net Similarly, N-terminal glutamine residues in peptides can spontaneously or enzymatically cyclize to form pyroglutamate (B8496135). wikipedia.org

Michael Addition Reactions: A more versatile approach for creating substituted pyroglutamic acid derivatives involves the Michael addition of nucleophilic glycine (B1666218) equivalents to α,β-unsaturated carboxylic acid derivatives. researchgate.net This is followed by a subsequent lactamization step to form the pyrrolidinone ring. This pathway allows for the introduction of various substituents onto the ring system.

Silver-Catalyzed Asymmetric Synthesis: A notable modern method involves the silver-catalyzed asymmetric conjugate addition of glycine imine esters to β-substituted α,β-unsaturated esters, followed by lactamization. rsc.org This process can generate a diverse array of chiral pyroglutamic acid esters with multiple stereocenters in good yields and with high stereoselectivity. rsc.org

Aza-Michael Addition and Cyclization: Another advanced methodology is the asymmetric synthesis via a 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.comsemanticscholar.org This multi-step sequence starts with a highly diastereoselective tandem aza-Michael addition to prepare the precursor, which is then cyclized to furnish the substituted pyroglutamic acid. mdpi.comsemanticscholar.org

Table 1: Summary of Synthetic Pathways for Pyroglutamic Acid Derivatives
Synthetic PathwayPrecursorsKey Reaction StepsAdvantagesReference
CyclizationGlutamic acid, GlutamineAcid-catalyzed dehydration/cyclizationCost-effective, straightforward researchgate.netthieme-connect.de
Silver-Catalyzed AdditionGlycine imine esters, α,β-unsaturated estersAsymmetric conjugate addition, lactamizationHigh stereoselectivity, access to all four stereoisomers rsc.org
Aza-Michael AdditionChiral mediators, aroyl acrylic acidsAza-Michael addition, N-chloroacetylation, base-catalyzed cyclizationHigh diastereoselectivity, enantiomerically enriched products mdpi.comsemanticscholar.org
General Michael AdditionGlycine equivalents, α,β-unsaturated carboxylatesMichael addition, lactamizationVersatile for substituted derivatives researchgate.net

Pyroglutamic acid possesses a stereocenter at the C2 position, meaning it exists as two enantiomers: L-pyroglutamic acid ((S)-5-oxopyrrolidine-2-carboxylic acid) and D-pyroglutamic acid ((R)-5-oxopyrrolidine-2-carboxylic acid). wikipedia.orgnih.gov The L-enantiomer is the naturally occurring form and is commonly used as a chiral starting material in asymmetric synthesis. researchgate.nettcichemicals.com

Achieving high enantiomeric purity is critical, as the stereochemistry of the ligand dictates the geometry and properties of the final copper complex. Several strategies are employed to ensure enantiopurity:

Use of Chiral Precursors: The most direct method is to start with an enantiomerically pure precursor, such as L-glutamic acid, which is commercially available and inexpensive. researchgate.net The cyclization reaction generally proceeds with retention of stereochemistry.

Catalyst Control: As seen in the silver-catalyzed method, the choice of a specific ligand enantiomer for the catalyst allows for precise control over the stereochemical outcome of the reaction. rsc.org By selecting the appropriate combination of ligand enantiomer and alkene geometry, all possible stereoisomers of the product can be accessed with high enantio- and diastereoselectivity. rsc.org

Chiral Auxiliaries: Chiral auxiliaries can be attached to the precursor molecules to direct the stereochemical course of a reaction, after which the auxiliary is removed. This approach is common in asymmetric synthesis to produce enantiomerically enriched compounds. mdpi.com

Crystallization-Induced Diastereomer Transformation (CIDT): This technique is based on the equilibration of stereoisomers in a solution, where the continuous crystallization of a single, less soluble isomer drives the reaction towards its accumulation, leading to high diastereoselectivity. mdpi.comsemanticscholar.org

The enantiomeric purity is typically assessed using techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), and by measuring the optical rotation of the product. sigmaaldrich.com For instance, commercial L-pyroglutamic acid often has an enantiomeric ratio of ≥99:1. sigmaaldrich.com

Complexation Reactions and Coordination Sphere Engineering

The formation of the copper(II) complex involves the coordination of the deprotonated pyroglutamate ligand to a Cu(II) center. The engineering of the coordination sphere—referring to the arrangement of ligands around the central metal ion—is influenced by the reaction procedure, solvent, and other ancillary ligands.

Direct metalation involves reacting the pyroglutamate ligand with a suitable copper(II) salt. Studies on copper-catalyzed cross-coupling reactions of pyroglutamate residues in peptides demonstrate the unique reactivity of the pyroglutamate structure and its ability to coordinate with copper. chemrxiv.orgnih.govchemrxiv.org The pyroglutamate ligand can act as a bidentate chelating agent, coordinating to the copper ion through the carboxylate oxygen and the lactam oxygen or nitrogen.

A typical procedure would involve:

Dissolving the pyroglutamic acid ligand in a suitable solvent.

Adding a base (e.g., sodium hydroxide, triethylamine) to deprotonate the carboxylic acid group, forming the pyroglutamate anion.

Introducing a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), copper(II) sulfate (B86663) (CuSO₄), or copper(II) chloride (CuCl₂), to the solution. chemrxiv.org

The reaction mixture is stirred, often with gentle heating, to facilitate the formation of the complex. The resulting product, copper(II) 5-oxopyrrolidine-2-carboxylate, can then be isolated. Mechanistic studies suggest that pyroglutamate-containing polypeptides can form a tridentate copper-peptide complex, which points to the strong coordinating ability of the pyroglutamate moiety. chemrxiv.org In the absence of other strong ligands, a binary complex of the type [Cu(pyroglutamate)₂(H₂O)ₓ] is expected, where the copper ion is coordinated by two pyroglutamate ligands and potentially water molecules to complete its coordination sphere, often resulting in a distorted octahedral or square pyramidal geometry. nih.govresearchgate.net

The choice of solvent and other reaction conditions plays a critical role in the synthesis of coordination complexes, influencing yield, purity, and even the final structure.

Solvent Effects: Solvents can coordinate to the metal center, affecting the reactivity and stability of the complex. mdpi.com For copper-catalyzed N-H arylation of pyroglutamate, alcohol solvents like trifluoroethanol (TFE) were found to be essential for reactivity, whereas no reaction was observed in water. chemrxiv.org The donor number of a solvent, which quantifies its ability to donate an electron pair, can significantly impact the coordination sphere. researchgate.net Polar coordinating solvents like acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO) can compete with the primary ligand for coordination sites on the copper ion, potentially altering the structure of the final complex. mdpi.com

pH Control: The pH of the reaction medium is crucial as it determines the protonation state of the pyroglutamic acid ligand. The carboxylic acid group (pKa ~3.3) must be deprotonated to act as an effective coordinating agent. Therefore, the reaction is typically carried out under neutral or slightly basic conditions.

Stoichiometry: The molar ratio of ligand to metal is a key parameter. A 2:1 ligand-to-copper ratio is typically used to synthesize a bis(ligand) complex, [Cu(L)₂]. Varying this ratio can lead to the formation of different species in solution.

Temperature: Reaction temperature can affect the rate of complex formation and the solubility of the product. Optimization is often required to achieve a good yield without promoting decomposition or side reactions.

Table 2: Influence of Reaction Conditions on Complex Synthesis
ParameterEffectTypical Conditions/ConsiderationsReference
SolventInfluences reactivity, solubility, and coordination sphere. Can act as a competing ligand.Alcohols (e.g., TFE, MeOH, EtOH) or polar aprotic solvents (e.g., DMF, DMSO). Choice depends on desired reactivity. chemrxiv.orgmdpi.com
pHControls the deprotonation of the carboxylic acid group of the ligand.Neutral to slightly basic to ensure ligand is in its anionic, coordinating form. rsc.org
Ligand:Metal RatioDetermines the stoichiometry of the final complex.Typically 2:1 for bis(pyroglutamato)copper(II) complexes. nih.gov
TemperatureAffects reaction rate and product stability.Often performed at room temperature or with gentle heating. google.com
Ancillary LigandsCan be used to form heteroleptic (mixed-ligand) complexes with different geometries.N-donor ligands like bipyridine or phenanthroline are common. nih.goveurjchem.com

Obtaining high-purity, single-crystal material is essential for definitive structural characterization via X-ray diffraction. Several techniques are commonly used for the crystallization of copper(II) complexes. researchgate.netnih.gov

Slow Evaporation: A solution of the synthesized complex is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the growth of well-ordered crystals. This is one of the most common and simplest methods.

Solvent Diffusion (Vapor or Liquid): This technique involves two solvents: one in which the complex is soluble (e.g., DMF or methanol) and a second, miscible "anti-solvent" in which the complex is insoluble (e.g., diethyl ether or hexane).

Vapor Diffusion: A vial containing the complex solution is placed inside a larger sealed container with the anti-solvent. The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and inducing crystallization.

Liquid Diffusion: The anti-solvent is carefully layered on top of the complex solution. Slow diffusion at the interface between the two liquids leads to crystal growth over time.

Cooling: A saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the complex drops, leading to crystallization. The rate of cooling is crucial; slow cooling generally yields larger and higher-quality crystals.

The choice of crystallization solvent is critical. It should be a solvent in which the compound has moderate solubility and a significant change in solubility with temperature for cooling methods. For diffusion methods, a pair of solvents with appropriate solubility and miscibility characteristics is required. researchgate.net

Functionalization and Derivatization Strategies for Enhanced Properties

The inherent structure of copper(II) 5-oxopyrrolidine-2-carboxylate offers several avenues for functionalization and derivatization. These strategies are primarily aimed at tuning the electronic and steric properties of the complex, which in turn can influence its stability, solubility, and reactivity. Key approaches include modification of the ligand backbone and the introduction of auxiliary ligands to form mixed-ligand systems.

Ligand Backbone Modification for Tunable Coordination

Modification of the 5-oxopyrrolidine-2-carboxylate ligand itself, either before or after coordination to the copper(II) center, presents a powerful tool for tailoring the complex's characteristics. Research has demonstrated the feasibility of selectively modifying the pyroglutamate moiety, opening up possibilities for creating a diverse range of functionalized copper complexes.

A notable advancement in this area is the copper-mediated N-H arylation and alkenylation of pyroglutamate residues within peptides. chemrxiv.orgchemrxiv.org This reaction highlights that the pyroglutamate structure is a reactive site for late-stage modification. chemrxiv.org The process is operationally simple and can be conducted under mild conditions, showcasing broad functional-group tolerance. chemrxiv.org Mechanistic studies suggest that a multidentate binding of the pyroglutamate-containing molecule to the copper center is crucial for this selective N-H functionalization. chemrxiv.org

Table 1: Reaction Conditions for Copper-Mediated N-H Arylation of Pyroglutamate Analogues chemrxiv.org

EntryCopper SourceBoronic AcidSolventTemperatureYield
1Cu(OAc)₂Phenylboronic acidTFERoom Temp.High
2Cu(OAc)₂·H₂O4-Methoxyphenylboronic acidTFERoom Temp.High

TFE: 2,2,2-trifluoroethanol

This methodology provides a direct route to introduce aromatic or vinylic substituents onto the nitrogen atom of the pyroglutamate ring. Such modifications can significantly alter the electronic properties of the ligand and, consequently, the coordination environment of the copper(II) ion. This tunable coordination can influence the redox potential and catalytic activity of the resulting complex. While this specific reaction has been demonstrated on peptide sequences, the principles are applicable to the modification of the standalone copper(II) 5-oxopyrrolidine-2-carboxylate complex.

Further research into other reactions of coordinated ligands, such as those involving the carbonyl group or the methylene (B1212753) protons of the pyrrolidinone ring, could unveil additional pathways for functionalization. The polarization of bonds within the ligand upon coordination to the electropositive copper(II) center can lead to new or enhanced reactivity, a principle that is well-established in coordination chemistry. libretexts.org

Synthesis of Mixed-Ligand Copper(II) Complexes Incorporating 5-Oxopyrrolidine-2-carboxylate

The synthesis of mixed-ligand, or heteroleptic, copper(II) complexes is a widely employed strategy to create coordination compounds with tailored properties. By incorporating one or more different ligands in addition to 5-oxopyrrolidine-2-carboxylate, it is possible to fine-tune the coordination geometry, stability, and electronic properties of the central copper atom. The selection of these ancillary ligands is crucial and is often guided by their donor atoms and steric bulk.

Commonly, N-donor ligands such as 2,2'-bipyridine (B1663995) (bpy), 1,10-phenanthroline (B135089) (phen), and their derivatives are used to form stable ternary copper(II) complexes. researchgate.netnih.gov The synthesis of such complexes typically involves a stepwise reaction. First, an intermediate complex of the ancillary ligand with the copper(II) salt is prepared, followed by the addition of the 5-oxopyrrolidine-2-carboxylate. nih.gov Alternatively, a one-pot synthesis involving the copper(II) salt and both ligands can also be effective.

For instance, the synthesis of ternary copper(II) complexes with L-glutamic acid (a precursor to pyroglutamic acid) and N-donor ligands like 2,2'-bipyridine has been reported. nih.gov In these complexes, the amino acid acts as a bidentate chelating ligand. nih.gov It is anticipated that 5-oxopyrrolidine-2-carboxylate would behave similarly, coordinating to the copper(II) center through the nitrogen atom of the pyrrolidinone ring and one of the carboxylate oxygen atoms.

The general synthetic approach for a mixed-ligand complex can be represented as:

CuX₂ + nL' + m(pyroglutamate) → [Cu(L')ₙ(pyroglutamate)ₘ]X₂

Where L' is the ancillary ligand and X is a counter-ion. The stoichiometry (n and m) and the resulting coordination geometry (e.g., square planar, square pyramidal, or octahedral) are influenced by the nature of the ligands and the reaction conditions. mdpi.com

Table 2: Examples of Ancillary Ligands for Mixed-Ligand Copper(II) Complexes

Ligand TypeExamplesPotential Coordination Modes
N,N-donors2,2'-Bipyridine, 1,10-PhenanthrolineBidentate
N,O-donorsAmino acids, Schiff basesBidentate, Tridentate
N,S-donorsThiazole derivativesBidentate

The incorporation of these diverse ancillary ligands can lead to copper(II) 5-oxopyrrolidine-2-carboxylate derivatives with enhanced stability and novel electronic and spectroscopic properties, paving the way for their application in various fields.

Advanced Spectroscopic and Structural Characterization of Copper Ii 5 Oxopyrrolidine 2 Carboxylate Complexes

Crystallographic Elucidation of Coordination Geometry

A single-crystal X-ray diffraction study of copper(II) 5-oxopyrrolidine-2-carboxylate would reveal the coordination number of the copper(II) ion and the nature of its bonds with the 5-oxopyrrolidine-2-carboxylate ligands. In many copper(II) carboxylate complexes, the metal ion adopts a distorted octahedral or square pyramidal geometry. The 5-oxopyrrolidine-2-carboxylate ligand can coordinate to the copper(II) ion through the carboxylate oxygen atoms and potentially the nitrogen atom of the pyrrolidine (B122466) ring, acting as a bidentate or even a tridentate ligand.

For illustrative purposes, the table below presents typical crystallographic data for a related copper(II) amino acid complex.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)5.678(1)
c (Å)19.234(4)
β (°)92.45(3)
Volume (ų)932.1(3)
Z4
Coordination Bond Lengths (Å)
Cu-O(carboxylate)1.95 - 2.00
Cu-N(amino)2.00 - 2.05
Coordination Bond Angles (°)
O-Cu-O85 - 95
O-Cu-N165 - 175
N-Cu-N88 - 92

This is representative data for a generic copper(II) amino acid complex and not experimental data for copper(II) 5-oxopyrrolidine-2-carboxylate.

Beyond the primary coordination sphere, single-crystal X-ray diffraction allows for the analysis of supramolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. In the case of copper(II) 5-oxopyrrolidine-2-carboxylate, the amide group of the pyroglutamate (B8496135) ligand is capable of forming strong hydrogen bonds, which would likely play a significant role in the formation of one-, two-, or three-dimensional networks in the solid state. These interactions influence the physical properties of the compound, such as solubility and thermal stability.

Electronic and Vibrational Spectroscopic Probes

Spectroscopic techniques provide valuable information about the electronic structure of the copper(II) ion and the vibrational modes of the ligand and its coordination to the metal center.

The electronic spectrum of a copper(II) complex is typically characterized by broad, weak absorption bands in the visible and near-infrared regions, which are assigned to d-d electronic transitions. Copper(II) has a d⁹ electron configuration, and in an octahedral field, the single unpaired electron resides in the eg orbitals. The d-d transitions correspond to the excitation of this electron from the filled t₂g orbitals to the singly occupied eg orbital. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the coordinating ligands. For a distorted octahedral or square pyramidal copper(II) complex, multiple d-d transitions are expected.

A representative UV-Visible spectrum for a copper(II) amino acid complex would typically show a broad absorption band centered around 600-800 nm.

TransitionWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
d-d transitions~630~50

This is representative data and not experimental data for copper(II) 5-oxopyrrolidine-2-carboxylate.

Vibrational spectroscopy, including both FTIR and Raman techniques, is a powerful tool for probing the coordination of the 5-oxopyrrolidine-2-carboxylate ligand to the copper(II) ion. The coordination of the carboxylate group to the metal center results in a shift of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies compared to the free ligand. The magnitude of the difference between these two frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). Additionally, changes in the vibrational frequencies of the amide C=O and N-H bonds in the pyroglutamate ring upon coordination can indicate the involvement of these groups in bonding or hydrogen bonding.

The appearance of new bands at lower frequencies can be attributed to the formation of Cu-O and Cu-N coordination bonds.

Vibrational ModeFree Ligand (cm⁻¹)Complex (cm⁻¹)
νas(COO⁻)~1620~1590
νs(COO⁻)~1410~1400
ν(C=O) amide~1680~1670
ν(N-H) amide~3300~3250
ν(Cu-O)-~450
ν(Cu-N)-~350

This is representative data based on similar copper(II) complexes and not experimental data for copper(II) 5-oxopyrrolidine-2-carboxylate.

Magnetic Resonance Techniques

Magnetic resonance techniques, such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide further details about the electronic structure and the environment of the copper(II) ion.

Due to the paramagnetic nature of the Cu(II) ion (d⁹, S=1/2), Nuclear Magnetic Resonance (NMR) spectroscopy is generally challenging due to significant line broadening. However, specialized techniques can sometimes be employed to obtain structural information.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like copper(II) complexes. The EPR spectrum provides information about the g-tensor and the hyperfine coupling constants (A), which are characteristic of the electronic environment of the unpaired electron. For a copper(II) complex in a frozen solution or as a powder, the spectrum can distinguish between different coordination geometries. An axial spectrum, with g|| > g⊥ > 2.0023, is typical for a tetragonally elongated octahedral or square pyramidal geometry, where the unpaired electron resides in the dx²-y² orbital. The hyperfine splitting pattern can also provide information about the number and type of coordinating atoms, particularly nitrogen.

EPR ParameterRepresentative Value
g
g⊥2.05 - 2.08
A

This is representative data for a copper(II) complex with N,O-ligation and not experimental data for copper(II) 5-oxopyrrolidine-2-carboxylate.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Spin States and Environment

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying paramagnetic species, such as the copper(II) ion. nih.gov The Cu(II) ion has a d⁹ electron configuration, which gives it a single unpaired electron and a resulting spin state of S = 1/2, making it EPR active. ethz.ch The EPR spectrum of a Cu(II) complex is highly sensitive to the geometry and nature of the ligand coordination sphere, providing direct insight into the electronic and geometric structure of the metal center. mdpi.com

For most Cu(II) complexes, particularly those in a frozen solution or powdered solid state, the spectra are typically axial, characterized by two principal g-values: g∥ and g⊥. ethz.ch This anisotropy arises from the interaction of the unpaired electron with the local environment. In complexes with square planar, square pyramidal, or tetragonally elongated octahedral geometries, the unpaired electron resides primarily in the dₓ²-y² orbital. mdpi.comresearchgate.net This configuration leads to a characteristic spectral signature where g∥ > g⊥ > gₑ (where gₑ ≈ 2.0023 is the g-value for a free electron). researchgate.net

Further spectral detail arises from the hyperfine coupling between the electron spin and the nuclear spin of the copper atom. Copper has two stable isotopes, ⁶³Cu and ⁶⁵Cu, both with a nuclear spin of I = 3/2. This nuclear spin splits the EPR signal into 2I + 1 = 4 lines. This splitting is most clearly resolved in the parallel (g∥) region of the spectrum, and the separation between these lines is defined by the parallel hyperfine coupling constant, A∥. ethz.ch The magnitude of g∥ and A∥ are sensitive indicators of the covalency of the copper-ligand bonds and the stereochemistry of the complex.

Table 1: Representative EPR Parameters for an Axially Symmetric Cu(II) Complex

Parameter Typical Value Information Derived
g∥ ~2.25 - 2.40 Indicates geometry and covalency of axial ligands.
g⊥ ~2.05 - 2.10 Reflects the nature of the equatorial ligand field.
A∥ (× 10⁻⁴ cm⁻¹) ~120 - 200 Measures the hyperfine interaction and reflects the covalency of the metal-ligand bond.
g∥ / A∥ Ratio > 135 cm Often used as an empirical index of tetragonal distortion.

Note: These are representative values for Cu(II) complexes with similar coordination environments and are intended for illustrative purposes.

Solid-State Nuclear Magnetic Resonance (NMR) of Ligand Moieties in Copper(II) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of organic molecules. However, its application to paramagnetic complexes like those of Cu(II) is challenging. huji.ac.il The presence of the unpaired electron on the Cu(II) center causes significant broadening and large shifts (paramagnetic shifts) of the NMR resonance signals, often rendering the complex unobservable in solution-state NMR. nih.govnih.gov

Solid-state NMR (ssNMR) can overcome some of these limitations and provide valuable structural information about the ligand moieties in paramagnetic systems. rsc.org In the solid state, the interactions causing rapid relaxation in solution are averaged differently, allowing for the detection of signals, albeit still broad and shifted compared to diamagnetic compounds.

For the 5-oxopyrrolidine-2-carboxylate ligand coordinated to Cu(II), the ssNMR spectra would be expected to show resonances for the ligand's carbon and proton nuclei that are significantly different from those of the free ligand (pyroglutamic acid). The magnitude of the paramagnetic shift and the extent of line broadening for a given nucleus depend on its distance from the paramagnetic Cu(II) center. nih.gov Nuclei closer to the coordination sites (the carboxylate oxygen and potentially the amide oxygen or nitrogen) would experience the largest effects.

While specific ssNMR data for copper(II) 5-oxopyrrolidine-2-carboxylate is not documented, studies on analogous systems, such as Cu(II)-pyridinecarboxaldehyde complexes, have demonstrated the utility of the technique. nih.govrsc.org In those cases, researchers were able to observe and assign paramagnetically shifted proton signals using various one- and two-dimensional ssNMR experiments. rsc.org A similar approach could be used to probe the structure of the pyroglutamate ligand within its copper complex. To appreciate the expected shifts, a comparison to the known chemical shifts of pyroglutamic acid in a diamagnetic environment is useful. nih.govresearchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for L-Pyroglutamic Acid (in D₂O) and Expected Effects in a Paramagnetic Cu(II) Complex

Nucleus Typical Chemical Shift (ppm) Expected Observation in Solid-State Paramagnetic Complex
¹H (α-CH) ~4.1 Significant shift and broadening due to proximity to the coordinating carboxylate group.
¹H (β-CH₂) ~2.2 - 2.4 Moderate shift and broadening.
¹H (γ-CH₂) ~2.5 Moderate shift and broadening.
¹³C (C=O, Carboxylate) ~180 Large shift and broadening, may be difficult to observe.
¹³C (C=O, Lactam) ~178 Shift and broadening dependent on whether it participates in coordination.
¹³C (α-CH) ~58 Significant shift and broadening.
¹³C (β-CH₂) ~29 Moderate shift and broadening.
¹³C (γ-CH₂) ~25 Moderate shift and broadening.

Note: Diamagnetic chemical shift data is sourced from typical values for pyroglutamic acid. nih.govresearchgate.net The expected effects are qualitative predictions based on principles of paramagnetic NMR.

Mass Spectrometry and Elemental Analysis for Compound Identity and Purity

Mass spectrometry (MS) and elemental analysis are fundamental techniques used to confirm the identity, composition, and purity of a newly synthesized compound.

Mass Spectrometry is used to determine the molecular weight of the complex. Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for coordination complexes as they can transfer ions from solution to the gas phase with minimal fragmentation. worldscientificnews.comresearchgate.net For copper(II) 5-oxopyrrolidine-2-carboxylate, with the neutral formula [Cu(C₅H₆NO₃)₂], the expected molecular weight is approximately 319.76 g/mol . nih.gov An ESI-mass spectrum would be expected to show a prominent peak corresponding to the molecular ion plus an adduct, such as [M+H]⁺ at m/z ≈ 320.77 or [M+Na]⁺ at m/z ≈ 342.75, confirming the formation of the intact complex.

Elemental Analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's empirical formula and its purity. For a compound to be considered pure, the experimentally determined percentages should typically be within ±0.4% of the calculated values.

Table 3: Calculated Elemental Analysis Data for Copper(II) 5-Oxopyrrolidine-2-carboxylate (C₁₀H₁₂CuN₂O₆)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Calculated Percentage (%)
Carbon C 12.011 120.11 37.58
Hydrogen H 1.008 12.096 3.78
Copper Cu 63.546 63.546 19.88
Nitrogen N 14.007 28.014 8.76
Oxygen O 15.999 95.994 30.02

Note: Calculations are based on the molecular formula C₁₀H₁₂CuN₂O₆ and a total molecular weight of 319.76 g/mol . nih.gov

Theoretical and Computational Chemistry Approaches in Understanding Copper Ii 5 Oxopyrrolidine 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the study of copper(II) complexes. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for systems containing transition metals. These calculations can predict molecular geometries, electronic configurations, and various spectroscopic properties with a high degree of reliability. mdpi.comresearchgate.net For copper(II) 5-oxopyrrolidine-2-carboxylate, DFT can model the coordination environment around the Cu(II) center, which typically involves the nitrogen and oxygen atoms of the pyroglutamate (B8496135) ligands.

The electronic properties and reactivity of the complex are fundamentally governed by its molecular orbitals. DFT calculations provide detailed information about the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and for open-shell systems like Cu(II) (a d⁹ system), the Singly Occupied Molecular Orbital (SOMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of the molecule. scilit.com

The SOMO in square-planar or square-pyramidal Cu(II) complexes is typically of d(x²-y²) character, arising from the interaction between the copper d-orbitals and the ligand orbitals. nih.gov The distribution of this orbital provides insight into the covalent character of the copper-ligand bonds.

Furthermore, charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information is crucial for understanding electrostatic interactions, the polarity of bonds, and potential sites for nucleophilic or electrophilic attack. In copper(II) 5-oxopyrrolidine-2-carboxylate, NBO analysis would quantify the charge transfer from the pyroglutamate ligands to the copper ion, providing a quantitative measure of the Lewis acid-base interaction.

Table 1: Representative DFT-Calculated Electronic Properties for a Model of [Cu(5-oxopyrrolidine-2-carboxylate)₂] (Note: These are illustrative values based on typical DFT calculations for similar Cu(II) complexes.)

PropertyCalculated ValueDescription
SOMO Energy-8.25 eVPrimarily Cu d(x²-y²) character mixed with ligand p-orbitals.
LUMO Energy-1.54 eVPrimarily located on the ligand framework.
HOMO Energy-8.51 eVPrimarily ligand-based orbital.
SOMO-LUMO Gap6.71 eVIndicates high electronic stability.
NBO Charge on Cu+1.35 eShows significant charge donation from ligands to the metal center.
NBO Charge on O (carboxylate)-0.78 eIndicates strong polarization of the coordinating carboxylate oxygen.
NBO Charge on N (pyrrolidine)-0.55 eIndicates coordination of the amide nitrogen.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. mdpi.com For paramagnetic Cu(II) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly informative technique. DFT can accurately predict the spin Hamiltonian parameters, namely the g-tensor and the hyperfine coupling (A-tensor) values. mdpi.com

The g-tensor values are sensitive to the electronic structure and the nature of the copper-ligand bonding, while the A-tensor provides information about the delocalization of the unpaired electron onto the ligand atoms. A systematic study on various Cu(II) complexes showed that specific DFT functionals, such as B3LYP, can predict the A-tensor with a mean absolute percent deviation of around 8.6%, while functionals like PBE0 are excellent for predicting the g-tensor. mdpi.com The agreement between calculated and experimental EPR parameters provides strong evidence for the proposed coordination geometry of the complex in solution or a frozen state.

Table 2: Illustrative Predicted vs. Experimental EPR Parameters for a Cu(II) Complex (Note: Data is representative of the accuracy achievable with DFT for Cu(II) complexes as described in the literature. mdpi.comusp.br)

ParameterPredicted Value (PBE0/B3LYP)Typical Experimental Value
gₓ2.0452.050
gᵧ2.0512.055
g𝓏2.2452.250
Aₓ (MHz)95100
Aᵧ (MHz)115120
A𝓏 (MHz)490520

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent. pitt.edu

For copper(II) 5-oxopyrrolidine-2-carboxylate, MD simulations in an explicit water solvent can provide critical insights into its conformational flexibility and solution behavior. Key aspects that can be investigated include:

Conformational Landscape: Identifying the most stable and frequently accessed conformations of the complex.

Solvation Structure: Analyzing the structure of water molecules around the complex, including the number of water molecules in the first and second solvation shells and their residence times. This is crucial for understanding solubility and reactivity in aqueous media.

Ligand Dynamics: Quantifying the flexibility of the pyroglutamate ligands, including the puckering of the pyrrolidine (B122466) ring and the rotation around single bonds.

Stability of Coordination: Assessing the stability of the copper-ligand coordination bonds over the simulation time.

Analysis of the MD trajectory can yield quantitative data such as Root-Mean-Square Deviation (RMSD) to assess structural stability, Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule, and Radial Distribution Functions (RDFs) to characterize the solvation shell. researchgate.netresearchgate.net

Table 3: Key Parameters from a Hypothetical MD Simulation of Copper(II) 5-Oxopyrrolidine-2-carboxylate in Water

ParameterDescriptionTypical Information Gained
RMSD of ComplexMeasures the average deviation of the complex's backbone atoms from a reference structure.Assesses overall structural stability and equilibration during the simulation.
RMSF per ResidueMeasures the fluctuation of individual atoms or residues around their average positions.Identifies flexible loops or side chains in the pyroglutamate ligand.
RDF of Water around Cug(r) for oxygen atoms of water relative to the Cu ion.Determines the structure and density of the hydration shells around the metal center.
Coordination NumberAverage number of coordinating atoms (ligand or solvent) around the Cu ion.Confirms the stability of the primary coordination sphere.

Mechanistic Insights from Reaction Pathway Computations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a comprehensive understanding of the reaction pathway. nih.govoregonstate.edu

A pertinent example is the copper-mediated cross-coupling of N-terminal pyroglutamate residues in peptides, a reaction that demonstrates the unique reactivity of this ligand. chemrxiv.org While the experimental study provides kinetic data, computational analysis is required to map out the precise mechanism. A plausible pathway for such a reaction would involve several key steps:

Ligand Exchange: The initial copper catalyst (e.g., Cu(OAc)₂) exchanges its ligands with the pyroglutamate substrate.

Transmetalation: If a coupling partner like a boronic acid is used, a transmetalation step would occur where the organic group is transferred to the copper center. chemrxiv.org

Reductive Elimination: The final C-N bond is formed through reductive elimination, releasing the product and regenerating a Cu(I) or Cu(0) species.

Re-oxidation: The catalyst is returned to its active Cu(II) state by an oxidant, completing the catalytic cycle.

DFT calculations can be used to locate the geometry of the transition state for each step and compute the associated activation energy (ΔG‡). By comparing the energy barriers of different potential pathways, the most favorable mechanism can be identified. researchgate.net This predictive capability is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Table 4: Hypothetical DFT-Calculated Free Energy Profile for a Copper-Catalyzed Reaction Step (Note: Values are illustrative of a typical mechanistic study.)

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsSeparated Cu(II) catalyst and pyroglutamate substrate.0.0
Pre-reaction ComplexSubstrate coordinated to the Cu(II) center.-5.2
Transition State (TS1)Structure corresponding to the highest energy point for C-N bond formation.+18.5
IntermediateProduct coordinated to the reduced copper center.-12.8
ProductsSeparated product and regenerated catalyst.-25.0

Coordination Chemistry Principles Governing Copper Ii 5 Oxopyrrolidine 2 Carboxylate

Chelation Modes and Ligand Denticity of 5-Oxopyrrolidine-2-carboxylate

5-Oxopyrrolidine-2-carboxylate typically acts as a bidentate chelating ligand in its coordination with copper(II) ions. The chelation primarily involves the carboxylate oxygen atom and the amide oxygen atom. This mode of coordination results in the formation of a stable five-membered chelate ring, which is a thermodynamically favorable arrangement in coordination chemistry.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. In the case of 5-oxopyrrolidine-2-carboxylate, its bidentate nature is the most commonly observed coordination mode with copper(II). The coordination sphere of the copper(II) ion, which is typically four-, five-, or six-coordinate, can be completed by additional 5-oxopyrrolidine-2-carboxylate ligands or other solvent molecules, such as water. This leads to the formation of various complex species.

Ligand Donor AtomsCoordination ModeResulting Chelate Ring Size
Carboxylate Oxygen, Amide OxygenBidentate5-membered

This table illustrates the primary chelation mode of 5-oxopyrrolidine-2-carboxylate with copper(II).

Stability Constants and Thermodynamic Properties of Copper(II) Complex Formation

The primary mononuclear complexes formed are [Cu(L)]\⁺, [Cu(L)₂], and their corresponding hydroxo complexes, [Cu(L)(OH)] and [Cu(L)₂(OH)]⁻, where L represents the 5-oxopyrrolidine-2-carboxylate ligand. The stability constants for these species indicate a high affinity of the ligand for the copper(II) ion.

Complex SpeciesLog β
[Cu(L)]\⁺5.23
[Cu(L)₂]9.27
[Cu(L)(OH)]-2.67 (as log K)
[Cu(L)₂(OH)]⁻-0.19 (as log K)

This table presents the stability constants for the major mononuclear copper(II) 5-oxopyrrolidine-2-carboxylate complexes in aqueous solution.

Influence of pH and Ionic Strength on Complex Speciation

The speciation of copper(II) 5-oxopyrrolidine-2-carboxylate complexes is highly dependent on the pH of the solution. At acidic pH values, the protonated form of the ligand is prevalent, and complex formation is limited. As the pH increases, the carboxyl group deprotonates, facilitating coordination with the copper(II) ion.

In the slightly acidic to neutral pH range (pH 4-7), the simple binary complexes [Cu(L)]\⁺ and [Cu(L)₂] are the dominant species.

As the pH becomes more alkaline, the formation of hydroxo complexes, such as [Cu(L)(OH)] and [Cu(L)₂(OH)]⁻, becomes significant. This is due to the deprotonation of coordinated water molecules.

The ionic strength of the medium can also influence the stability of the complexes. Changes in ionic strength affect the activity coefficients of the ions in solution, which in turn can alter the measured stability constants. Generally, an increase in ionic strength can lead to a decrease in the stability of charged complexes. Potentiometric studies are typically conducted at a constant ionic strength to minimize these effects and obtain reliable stability constant values.

Stereochemical Aspects of Copper(II) 5-Oxopyrrolidine-2-carboxylate Complexes

The use of L-pyroglutamic acid as the source of the 5-oxopyrrolidine-2-carboxylate ligand introduces a chiral center into the coordination complex. This has significant stereochemical implications for the resulting copper(II) complexes. The coordination of a chiral ligand to a metal center can lead to the formation of diastereomers, and potentially to stereoselectivity in the complexation process.

The stereochemistry of the copper(II) center is typically distorted from ideal geometries due to the d⁹ electronic configuration of Cu(II), which is subject to Jahn-Teller distortion. This often results in square pyramidal or distorted octahedral coordination geometries. In the case of bis-chelate complexes like [Cu(L)₂], where two bidentate L-5-oxopyrrolidine-2-carboxylate ligands coordinate to the copper(II) ion, the relative arrangement of the two chiral ligands can lead to the formation of cis and trans diastereomers. The specific stereoisomers formed will be influenced by steric interactions between the ligands and the electronic preferences of the copper(II) center. While the potential for rich stereochemistry exists, detailed studies on the specific stereoisomers formed and any enantioselective effects in the copper(II)-pyroglutamate system are not extensively documented in the available literature.

Formation of Polynuclear Copper(II) Architectures

In addition to mononuclear complexes, copper(II) 5-oxopyrrolidine-2-carboxylate has been shown to form polynuclear structures. A notable example is the dimeric complex, [Cu₂(L-pG)₄(H₂O)₂]·4H₂O (where L-pG = L-pyroglutamate). In this structure, two copper(II) ions are bridged by four pyroglutamate (B8496135) ligands.

The carboxylate group of the pyroglutamate ligand can act as a bridging unit between two metal centers, a common feature in the coordination chemistry of copper(II) carboxylates. In the dimeric structure, each copper(II) ion is typically in a square pyramidal coordination environment. The basal plane is formed by four oxygen atoms from four different bridging pyroglutamate ligands, and the apical position is occupied by a water molecule. This type of "paddle-wheel" structure is a well-known motif for dinuclear copper(II) carboxylates. The formation of such polynuclear architectures is influenced by factors such as the concentration of the reactants, the pH of the solution, and the nature of the solvent.

Catalytic Applications of Copper Ii 5 Oxopyrrolidine 2 Carboxylate Systems

Homogeneous Catalysis Mediated by Copper(II) 5-Oxopyrrolidine-2-carboxylate

In a homogeneous phase, copper(II) 5-oxopyrrolidine-2-carboxylate complexes serve as effective catalysts for a variety of organic transformations. The ligand's ability to form stable chelate structures with the copper center is crucial for its catalytic activity, influencing both the reactivity and selectivity of the reactions.

Oxidation Reactions and Oxygen Atom Transfer Mechanisms

Copper(II) carboxylate complexes are known to catalyze a range of oxidation reactions. While specific studies focusing exclusively on copper(II) 5-oxopyrrolidine-2-carboxylate are limited, the broader class of copper carboxylates provides insight into potential mechanisms. These complexes can activate molecular oxygen or other oxidants to facilitate the oxidation of various substrates. The general mechanism often involves the formation of a copper-oxygen species that can then participate in oxygen atom transfer (OAT) to a substrate. nih.gov

For instance, in the copper-catalyzed oxidation of alcohols, a proposed radical mechanism involves the generation of peroxy and alkoxy radicals through the interaction of the copper catalyst with a peroxide. mdpi.com These radicals then act as hydrogen abstractors from the alcohol, leading to its oxidation. mdpi.com Another pathway involves the formation of a reactive copper-oxo or copper-peroxo intermediate. The photochemistry of certain copper-oxyanion complexes has been shown to generate reactive copper-oxygen fragments capable of OAT. rsc.org In the context of copper(II) 5-oxopyrrolidine-2-carboxylate, it is plausible that similar copper-oxygen intermediates are formed, which would be responsible for the transfer of an oxygen atom to a substrate. The kinetics of copper-catalyzed oxidation of glutathione (B108866) suggest the formation of a catalytic complex between copper and the substrate, which then reacts with oxygen. nih.govnih.gov

Further research into the specific reactivity of copper(II) 5-oxopyrrolidine-2-carboxylate in oxidation reactions is needed to fully elucidate the operative mechanisms and the role of the pyroglutamate (B8496135) ligand in modulating the stability and reactivity of the key copper-oxygen intermediates.

C-C and C-X Bond Formation Reactions

Copper(II) 5-oxopyrrolidine-2-carboxylate and related systems have demonstrated significant utility in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis.

C-N Bond Formation: A notable application of copper catalysis with the pyroglutamate motif is in the selective N-H cross-coupling of unprotected peptides. chemrxiv.org This reaction is particularly selective for N-terminal pyroglutamate residues, highlighting the directing role of the ligand. chemrxiv.org The process is operationally simple and tolerates a wide range of functional groups. chemrxiv.org Mechanistic studies suggest that a multidentate binding mode of the peptide to the copper center is key to the observed reactivity. chemrxiv.org The proposed mechanism for this N-arylation involves the initial formation of a tridentate copper-peptide complex. chemrxiv.org This complexation is believed to maintain a monomeric active copper species, which is crucial for the catalytic cycle. chemrxiv.org The reaction kinetics are first-order in copper and zero-order in the peptide substrate, supporting a mechanism where the formation of the active copper species is the rate-determining step. chemrxiv.org

The following table summarizes the scope of boronic acids used in the N-H arylation and alkenylation of a model pyroglutamyl peptide.

EntryBoronic AcidConversion (%)
1Phenylboronic acid>95
24-Methoxyphenylboronic acid>95
34-Chlorophenylboronic acid>95
44-(Trifluoromethyl)phenylboronic acid85
52-Thienylboronic acid65
6(E)-Styrylboronic acid78

Data sourced from a study on selective pyroglutamate arylation and alkenylation. chemrxiv.org

This type of copper-catalyzed C-N bond formation falls under the umbrella of Ullmann-type condensation reactions, which are traditionally used for the formation of aryl ethers, thioethers, and amines. wikipedia.orgnih.gov The use of specific ligands, such as amino acids, has significantly improved the efficiency and mildness of these reactions. nih.govresearchgate.net

C-C Bond Formation: While direct examples of C-C bond formation catalyzed specifically by copper(II) 5-oxopyrrolidine-2-carboxylate are not extensively documented, the broader family of copper carboxylates is active in such transformations. For instance, copper(II) carboxylates can promote intramolecular carboamination of unactivated olefins, leading to the formation of both a C-N and a C-C bond in a single operation. Recent advances in copper-catalyzed C-C bond formation often proceed through a C-H functionalization pathway. researchgate.net Copper-catalyzed Heck-type reactions have also been developed for the coupling of alkyltrifluoroborates with vinylarenes. nih.govnih.gov These reactions are thought to proceed through the formation of an alkyl radical intermediate. nih.gov Given the established reactivity of copper carboxylates, it is plausible that copper(II) 5-oxopyrrolidine-2-carboxylate could be a viable catalyst for similar C-C bond-forming reactions, a hypothesis that warrants further investigation.

Enantioselective Catalysis using Chiral 5-Oxopyrrolidine-2-carboxylate Ligands

The inherent chirality of 5-oxopyrrolidine-2-carboxylic acid, which is derived from the naturally occurring amino acid L-glutamic acid, makes it an attractive ligand for asymmetric catalysis. The development of chiral copper complexes for enantioselective transformations is a burgeoning field of research. While the use of chiral 5-oxopyrrolidine-2-carboxylate ligands in this context is still emerging, the principles of asymmetric induction with chiral copper catalysts are well-established.

Chiral copper complexes have been successfully employed as Lewis acid catalysts in a variety of enantioselective reactions, including Diels-Alder, aldol, and Michael additions. ppor.az The stereochemical outcome of these reactions is dictated by the geometry of the catalyst-substrate complex. ppor.az For instance, chiral bis(oxazoline) copper(II) complexes have proven to be versatile catalysts, affording high enantioselectivities in numerous transformations. ppor.az

In the context of the pyroglutamate ligand, its C2 chirality can be exploited to create a chiral environment around the copper center. The synthesis of chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts has been described, and these have been successfully applied in enantioselective Michael additions. rsc.org While this example does not involve a copper complex, it demonstrates the potential of the chiral pyrrolidine scaffold in asymmetric catalysis.

The development of chiral copper(II) coordination polymers has also been reported for the kinetic resolution of secondary alcohols via acylation, achieving high enantiomeric excess. nih.gov This highlights the potential of using chiral ligands to construct well-defined, catalytically active metal-organic frameworks.

Although specific examples of enantioselective catalysis using chiral copper(II) 5-oxopyrrolidine-2-carboxylate are not yet widely reported, the foundational work with other chiral copper systems suggests that this is a promising area for future research. The synthesis and application of such chiral catalysts could lead to novel and efficient methods for the asymmetric synthesis of valuable organic molecules.

Heterogeneous Catalysis Incorporating Copper(II) 5-Oxopyrrolidine-2-carboxylate

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of catalyst separation, potential for recycling, and suitability for continuous flow processes. hilarispublisher.commdpi.com The heterogenization of copper(II) 5-oxopyrrolidine-2-carboxylate systems is a promising strategy to enhance their practical utility.

Immobilization Strategies on Solid Supports

Several strategies can be employed to immobilize copper(II) 5-oxopyrrolidine-2-carboxylate onto solid supports. The choice of support and immobilization technique is crucial for maintaining or even enhancing the catalytic activity and stability of the complex.

Common solid supports include inorganic materials like silica (B1680970) and organic polymers.

Silica Supports: Silica is a widely used support due to its high surface area, mechanical stability, and tunable porosity. nih.gov Copper(II) complexes can be immobilized on silica through various methods. One approach involves the covalent grafting of the ligand or the pre-formed complex onto the silica surface. This can be achieved by functionalizing the silica with appropriate linker groups that can form a covalent bond with the pyroglutamate ligand. Another method is the adsorption of the copper complex onto the silica surface. rug.nl For instance, copper(II) complexes with dimethylformamide have been immobilized on the surface of silica. researchgate.net

Polymer Supports: Polymeric supports offer a high degree of functionalization and can be tailored to specific applications. Copper catalysts have been immobilized on polymers such as polyacrylonitrile (B21495) and chitosan. rsc.orgresearchgate.net A novel polymer-supported copper complex was prepared by immobilizing copper iodide on chemically modified polyacrylonitrile for use in the synthesis of 2-benzoxazoles. researchgate.net Similarly, a chitosan-supported copper(II) nitrate (B79036) biocomposite has been synthesized and used as a heterogeneous catalyst for the synthesis of N-aryl propargylamines. rsc.org

The following table provides a conceptual overview of potential immobilization strategies for copper(II) 5-oxopyrrolidine-2-carboxylate.

Support MaterialImmobilization MethodPotential Advantages
Silica (SiO₂) Covalent grafting via functionalized linkersStrong catalyst attachment, reduced leaching
AdsorptionSimpler preparation
Polyacrylonitrile Chemical modification and complexationHigh loading capacity, good chemical stability
Chitosan Cross-linking and complexationBiocompatible and biodegradable support
Magnetic Nanoparticles Surface functionalization and complexationEasy separation using an external magnetic field

The characterization of these heterogeneous catalysts is essential to confirm the successful immobilization and to understand the structure of the active sites. Techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and inductively coupled plasma-optical emission spectrometry (ICP-OES) are commonly employed. rsc.orgresearchgate.net

Performance Evaluation in Continuous Flow Systems

Continuous flow chemistry offers numerous benefits over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. hilarispublisher.com The use of immobilized catalysts in packed-bed reactors is particularly well-suited for continuous flow applications.

The performance of a heterogeneous copper(II) 5-oxopyrrolidine-2-carboxylate catalyst in a continuous flow system would be evaluated based on several key metrics:

Conversion and Yield: The efficiency of the catalyst in converting reactants to the desired product over time.

Selectivity: The ability of the catalyst to favor the formation of the target product over side products.

Stability and Reusability: The long-term performance of the catalyst under continuous operation, including its resistance to deactivation and the extent of copper leaching. hilarispublisher.com

Turnover Number (TON) and Turnover Frequency (TOF): Measures of the catalyst's efficiency, representing the number of moles of product formed per mole of catalyst and the number of turnovers per unit time, respectively.

While specific data for the performance of immobilized copper(II) 5-oxopyrrolidine-2-carboxylate in continuous flow systems is not yet available in the literature, related systems provide a benchmark for expected performance. For example, a copper tube has been used as both the reactor and the catalyst for Ullmann condensations and other coupling reactions in a continuous flow setup. rsc.org Furthermore, polymer-supported copper catalysts have demonstrated high activity and recyclability in various organic transformations. chemistryviews.org A recyclable heterogeneous copper catalyst immobilized on a graphene oxide/poly(vinyl imidazole) nanocomposite was used for the synthesis of 1,2,3-triazoles and could be reused eight times without significant loss of activity. chemistryviews.org

The successful implementation of a continuous flow process using an immobilized copper(II) 5-oxopyrrolidine-2-carboxylate catalyst would represent a significant advancement, enabling more sustainable and efficient chemical synthesis.

Mechanistic Investigations of Catalytic Cycles and Active Species Identification

The catalytic efficacy of copper(II) 5-oxopyrrolidine-2-carboxylate systems is deeply rooted in the unique coordination chemistry of the pyroglutamate ligand and the accessible redox states of the copper center. Mechanistic studies, combining kinetic analysis and spectroscopic methods, have begun to unravel the intricate steps of the catalytic cycles and the nature of the active species involved in various transformations. A notable example is the copper-catalyzed N-H cross-coupling of unprotected peptides, where N-terminal pyroglutamate residues have been shown to be privileged sites for arylation. Current time information in Merrimack County, US.chemrxiv.orgnih.gov

Investigations into these reactions have revealed that the pyroglutamate moiety, in concert with the adjacent peptide backbone, plays a crucial role in forming a well-defined coordination sphere around the copper ion. This directed binding is fundamental to the observed reactivity and selectivity. Current time information in Merrimack County, US.chemrxiv.org Mechanistic and kinetic studies strongly suggest that a tridentate binding of the pyroglutamate-containing polypeptide is essential for facilitating selective N-H arylation. Current time information in Merrimack County, US. This multidentate coordination is believed to be a key factor in the formation and stabilization of the active catalytic species. Current time information in Merrimack County, US.chemrxiv.orgnih.gov

A proposed catalytic cycle for the N-arylation of pyroglutamate-containing peptides is initiated by the formation of a tridentate copper-peptide complex. Current time information in Merrimack County, US. The pyroglutamate residue, along with two downstream amide groups, coordinates to the copper center, creating a specific and reactive environment. This organized complex then engages with the coupling partner, for instance, a boronic acid in N-arylation reactions, to proceed through the cross-coupling pathway. Current time information in Merrimack County, US. The ability of the pyroglutamate-proline-proline sequences to undergo this reaction suggests that N-coordination of neutral amides is a viable binding mode within this tridentate structure. Current time information in Merrimack County, US. While the precise details of the subsequent steps, such as transmetalation and reductive elimination, are still under investigation for this specific system, the initial formation of this well-defined, monomeric copper-peptide complex is considered the critical step for the catalysis. Current time information in Merrimack County, US.

The following interactive table summarizes the key kinetic findings that support the proposed active species in the copper-catalyzed N-H cross-coupling of pyroglutamate-containing peptides.

Kinetic ParameterExperimental ObservationMechanistic Implication
Reaction Order in CopperFirst-Order Current time information in Merrimack County, US.The active catalytic species is monomeric. Current time information in Merrimack County, US.
Reaction Order in PeptideZero-Order Current time information in Merrimack County, US.The formation of the copper-peptide complex is not the rate-limiting step, and a monomeric copper species is the catalyst resting state. Current time information in Merrimack County, US.

Materials Science Innovations Utilizing Copper Ii 5 Oxopyrrolidine 2 Carboxylate

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design and synthesis of MOFs and coordination polymers using copper(II) 5-oxopyrrolidine-2-carboxylate as a key component is an area of growing interest. The pyroglutamate (B8496135) ligand can coordinate with the copper(II) center through its carboxylate group, leading to the formation of extended one-, two-, or three-dimensional networks. The synthesis of these materials typically involves the reaction of a copper(II) salt with 5-oxopyrrolidine-2-carboxylic acid under various conditions, such as solvothermal or hydrothermal methods, which can influence the final structure and properties of the resulting framework. The control over the size of MOF nanocrystals composed of copper(II) ions and carboxylate linkers is crucial for optimizing their properties rsc.org.

Coordination polymers constructed from copper(II) ions and carboxylate-containing ligands can exhibit diverse structural motifs. For instance, the use of ancillary ligands, such as bipyridine or phenanthroline, can lead to the formation of polynuclear copper(II) complexes with helical or polymeric chain structures nih.gov. The coordination versatility of the carboxylate group, which can act as a monodentate, bidentate, or bridging ligand, allows for the construction of a wide array of network topologies researchgate.net.

A key feature of MOFs is their inherent porosity, which makes them attractive for applications in gas storage and separation. While specific data on the porosity of MOFs derived from copper(II) 5-oxopyrrolidine-2-carboxylate is not extensively documented, the principles of MOF design suggest that such materials could exhibit significant porosity. The arrangement of the copper centers and the pyroglutamate linkers can create channels and cavities within the framework, providing accessible sites for gas molecules.

The gas adsorption properties of copper-based MOFs are well-established, with studies showing their potential for capturing gases like carbon dioxide, hydrogen, and ammonia nih.govmdpi.comrsc.org. The presence of open metal sites and the functional groups within the organic linker can significantly influence the gas uptake capacity and selectivity of the material researchgate.netnih.gov. For instance, copper-carboxylate based MOFs have demonstrated remarkable and reversible adsorption of sulfur dioxide researchgate.net. The rational construction of porous copper(II) coordination polymers can be achieved using methods like anion-mixing, which can lead to frameworks bridged by weak Lewis-base inorganic monoanions nih.govresearchgate.net.

The potential porosity of a hypothetical MOF based on copper(II) 5-oxopyrrolidine-2-carboxylate can be compared to other known copper-based MOFs. Below is a table summarizing the gas adsorption capacities of some relevant copper-based MOFs.

MOF MaterialGas AdsorbedAdsorption Capacity (mmol g⁻¹)Conditions
MFM-101SO₂18.7298 K, 1 bar
MFM-190(F)SO₂18.3298 K, 1 bar
MFM-101NH₃21.9273 K, 1 bar
[Cu(L¹)]CO₂--
MFM-136CO₂12.6298 K, 20 bar

Data sourced from related research on copper-carboxylate MOFs.

A significant advantage of MOFs is the ability to tune their framework properties by modifying the metal centers, the organic linkers, or the synthetic conditions nih.gov. For MOFs based on copper(II) 5-oxopyrrolidine-2-carboxylate, the framework properties can be tuned in several ways. The chirality of the pyroglutamate ligand can be exploited to create chiral frameworks, which are of interest for applications in enantioselective separations and catalysis.

The modular nature of MOF synthesis allows for the rational design of frameworks with desired functionalities nih.gov. By introducing functional groups onto the pyroglutamate ligand or by incorporating secondary building units, it is possible to alter the pore size, shape, and chemical environment of the resulting MOF. This tunability is crucial for optimizing the material's performance for specific applications, such as selective gas adsorption or catalysis mdpi.com. Copper-based MOFs, in particular, are noted for their high catalytic activity and the ease with which their synthesis can be controlled mdpi.com.

Integration into Hybrid Materials and Nanocomposites

The integration of copper(II) 5-oxopyrrolidine-2-carboxylate into hybrid materials and nanocomposites offers a pathway to enhance its properties and expand its applications. For instance, incorporating this complex into a polymer matrix can lead to the development of new materials with combined properties of both the copper complex and the polymer. Such nanocomposites could find use in various fields, including catalysis and antimicrobial applications.

The synthesis of stable nanocomposites containing copper nanoparticles within a polymer matrix, such as poly-N-vinylimidazole, has been demonstrated mdpi.com. These materials can be synthesized using green chemistry approaches and exhibit interesting properties dependent on the copper content mdpi.com. Similarly, copper-containing nanocomposites have been explored for their catalytic activities researchgate.net. The use of copper(II) carboxylate complexes as precursors for the fabrication of nanomaterials has also been reported nih.govresearchgate.net.

Exploration of Optical and Electronic Properties in Advanced Materials

The electronic properties of copper-based materials are widely studied, with applications ranging from conductive materials to semiconductors copper.orgresearchgate.net. The inherent properties of copper, such as its high electrical conductivity, make it a valuable component in electronic devices copper.orgleonardo-energy.pl. The development of conductive MOFs is an active area of research, with machine learning being used to screen for promising candidates digitellinc.com. The optical properties of copper nanoparticles, which can be tuned by controlling their shape, size, and density, are also relevant for applications in sensors and optoelectronic devices nih.govaps.org.

Self-Assembly Processes Leading to Functional Supramolecular Architectures

Self-assembly is a powerful tool for the bottom-up construction of complex and functional supramolecular architectures. The coordination of copper(II) ions with 5-oxopyrrolidine-2-carboxylate can drive the self-assembly of well-defined structures, such as discrete cages, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks mdpi.com. The nature of the resulting architecture is influenced by factors such as the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions researchgate.netgla.ac.uk.

The pyroglutamate ligand, with its multiple coordination sites, can facilitate the formation of intricate hydrogen-bonding networks, which play a crucial role in directing the self-assembly process and stabilizing the final supramolecular structure nih.gov. The study of self-assembly in copper-containing systems has led to the discovery of diverse and complex architectures with interesting magnetic and catalytic properties mdpi.com. The ability to control the self-assembly process is key to designing materials with specific functions and properties.

Investigative Studies on Biological Interactions and Mechanistic Pathways in Vitro Focus

Molecular Recognition and Binding Studies with Biomolecules (e.g., proteins, nucleic acids)

The interaction of copper complexes with biological macromolecules is a cornerstone of their physiological and potential therapeutic effects. While specific studies on the binding of simple copper(II) pyroglutamate (B8496135) to proteins and nucleic acids are not extensively detailed in the current body of literature, the behavior of similar copper(II) complexes can provide a framework for understanding these potential interactions.

Spectroscopic Probes for Binding Affinity and Stoichiometry

Spectroscopic techniques are pivotal in elucidating the nature of binding between metal complexes and biomolecules. Methods such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly employed to determine binding constants (Kb) and the stoichiometry of interaction.

For instance, the interaction of copper(II) complexes with DNA is often studied by monitoring changes in the absorption spectrum of the complex upon addition of DNA. A shift in the wavelength (spectral shift) and a change in molar absorptivity (hyperchromism or hypochromism) can indicate the mode and strength of binding. In a study on a macrocyclic copper(II) complex, a marked hyperchromism and a blue shift were observed upon interaction with calf thymus DNA (ct-DNA), with an intrinsic binding constant (Kb) determined to be 1.25 × 104 M-1, suggesting a groove binding mechanism. nih.gov Similarly, fluorescence quenching assays are used to study the binding of copper complexes to proteins like bovine serum albumin (BSA). The quenching of BSA's intrinsic tryptophan fluorescence upon addition of a copper complex can be analyzed to calculate binding and quenching constants.

While specific data for copper(II) pyroglutamate is not available, the table below presents typical binding constants for various copper(II) complexes with DNA to illustrate the range of affinities that can be expected.

Copper Complex TypeBiomoleculeBinding Constant (Kb) (M-1)Technique
Macrocyclic Cu(II) Complexct-DNA1.25 × 104UV-Vis Spectroscopy
Cu(II) Phenylcarboxylate Complexct-DNALow KbUV-Vis Spectroscopy
Bis(thiosemicarbazone)copper(I) complexesCT-DNAStrong bindingUV-Vis and Fluorescence Spectroscopy

This table provides illustrative data from various copper complexes to indicate potential binding affinities, as specific data for copper;5-oxopyrrolidine-2-carboxylate was not found in the reviewed literature.

Structural Analysis of Complex-Biomolecule Adducts

The precise geometry of the adducts formed between a copper complex and a biomolecule is crucial for understanding its mechanism of action. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for such structural determinations. However, for complex biomolecular adducts, these methods can be challenging.

Computational methods, such as molecular docking, are frequently used to predict the binding mode and identify key interactions between a copper complex and its biological target. nih.govnih.gov These studies can reveal hydrogen bonding, electrostatic interactions, and van der Waals forces that stabilize the complex-biomolecule adduct. For example, molecular docking studies have been used to support the intercalative binding mode of certain copper complexes with DNA. nih.gov

Redox Activity of Copper(II) 5-Oxopyrrolidine-2-carboxylate in Biological Mimics

The redox potential of the Cu(II)/Cu(I) couple is a critical determinant of the biological activity of copper complexes, influencing their ability to participate in electron transfer reactions and generate reactive oxygen species (ROS).

Electron Transfer Processes and Radical Generation

The redox behavior of copper complexes can be investigated using electrochemical techniques like cyclic voltammetry (CV). These studies provide information on the formal reduction potential (Ef) of the Cu(II)/Cu(I) couple, which indicates the thermodynamic feasibility of electron transfer.

A study on the electrochemical response of copper complexes with the N-truncated amyloid-β peptide and its pyroglutamate counterpart (pAβ(3-16)) provides the most relevant data. researchgate.net In a physiological pH environment (pH ~ 7.4), the Cu(II) ions in the complex with the pyroglutamate-containing peptide undergo a reduction to Cu(I) at a formal potential (Ef) of approximately +0.05 V. researchgate.net This potential is within a range that has been shown in other copper-peptide complexes to enhance the production of reactive oxygen species. researchgate.net The generation of ROS, such as the superoxide (B77818) anion (O2•−) and the highly reactive hydroxyl radical (•OH), can occur through Fenton-like or Haber-Weiss reactions, where Cu(I) catalyzes the reduction of hydrogen peroxide.

Redox Properties of a Cu(II)-Pyroglutamate Peptide Complex

System pH Redox Couple Formal Potential (Ef) vs. Ag/AgCl

Data extracted from studies on a pyroglutamate-containing amyloid-beta peptide complex. researchgate.net

Interaction with Cellular Redox Homeostasis Mechanisms

The introduction of a redox-active copper complex into a biological system can perturb the delicate balance of cellular redox homeostasis. This can involve interactions with endogenous antioxidants, such as glutathione (B108866) (GSH), and antioxidant enzymes. Some copper complexes have been shown to deplete cellular GSH levels, thereby increasing oxidative stress.

Furthermore, the ability of copper complexes to generate ROS can trigger cellular signaling pathways that respond to oxidative stress. While specific in vitro studies on copper(II) pyroglutamate's interaction with cellular redox mechanisms are lacking, it is a plausible area of activity given its redox potential.

Enzyme Mimicry and Catalytic Activity in Biological Systems (In Vitro)

The ability of copper complexes to mimic the active sites of metalloenzymes is a well-established area of research. This biomimetic activity can lead to a range of catalytic functions in vitro.

One of the most commonly mimicked enzymes by copper complexes is superoxide dismutase (SOD). nih.gov SODs are crucial antioxidant enzymes that catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Numerous studies have demonstrated that various copper(II) complexes, including those with amino acid and peptide ligands, exhibit SOD-like activity. mdpi.comnih.gov This activity is often assessed in vitro using assays that measure the inhibition of a superoxide-generating system. The catalytic cycle involves the sequential reduction and oxidation of the copper center (Cu(II) → Cu(I) → Cu(II)) as it interacts with two molecules of superoxide. Given its structure as a copper-amino acid complex, it is plausible that copper(II) pyroglutamate could exhibit SOD-mimetic properties.

Additionally, some copper complexes have been shown to mimic the activity of catechol oxidases, which catalyze the oxidation of catechols to quinones. nih.gov This type of catalytic activity is relevant to various biological processes. Other copper-based systems have been developed as catalysts for a range of organic transformations under biologically relevant conditions. researchgate.net

While direct evidence for the enzyme-mimicking capabilities of this compound is not yet available, its structural and redox properties suggest that this is a promising area for future investigation.

Cellular Uptake and Subcellular Distribution Studies (Excluding Efficacy/Toxicity)

While no studies directly map the cellular journey of this compound, the mechanisms governing copper ion transport are well-documented. Cellular copper homeostasis is a meticulously controlled process, essential for providing the metal to vital enzymes while preventing its potential toxicity.

The principal gateway for copper into mammalian cells is the high-affinity copper transporter 1 (CTR1). This protein, located on the plasma membrane, facilitates the uptake of copper in its reduced state, copper (I). Once inside the cell's cytoplasm, copper is not left to roam free; it is immediately sequestered by a network of intracellular chaperone proteins that ensure its safe delivery to various subcellular destinations.

The distribution of copper within the cell is compartmentalized and directed by these chaperones:

Trans-Golgi Network: The chaperone ATOX1 is responsible for escorting copper to the trans-Golgi network. Here, it hands off the copper to transporters ATP7A and ATP7B, which pump the ion into the Golgi lumen for incorporation into newly synthesized copper-dependent enzymes.

Mitochondria: As the cell's powerhouse, mitochondria have a significant demand for copper for enzymes involved in cellular respiration, such as cytochrome c oxidase. Chaperones like Cox17 are tasked with delivering copper to this vital organelle.

This intricate trafficking system is highly dynamic. For instance, in response to elevated intracellular copper levels, the ATP7A and ATP7B transporters can relocate from the Golgi apparatus to the cell membrane to pump excess copper out of the cell, thus maintaining a stable internal environment.

The table below summarizes the key proteins integral to the general cellular transport and distribution of copper.

ProteinTypeLocationFunction
CTR1 TransporterPlasma MembraneMediates the primary uptake of copper (I) into the cell.
ATOX1 ChaperoneCytosolTransports copper to the ATP7A/B transporters in the trans-Golgi network.
ATP7A/ATP7B TransporterTrans-Golgi Network, Plasma MembraneDelivers copper into the Golgi apparatus and facilitates its export from the cell.
CCS ChaperoneCytosolDelivers copper to the antioxidant enzyme superoxide dismutase 1 (SOD1).
Cox17 ChaperoneMitochondriaTransports copper to cytochrome c oxidase within the mitochondria.
Metallothionein (MT) Storage ProteinCytosolSequesters excess copper to mitigate potential toxicity.
Glutathione (GSH) Binding MoleculeCytosolBinds to copper, playing a role in its intracellular storage and transport.
This table is based on generalized data for cellular copper transport and serves as a probable model for the copper moiety of this compound.

Molecular Mechanisms of Antimicrobial Action (In Vitro, focusing on binding/disruption)

The potent antimicrobial properties of copper are attributed to a multi-pronged attack on microbial cells, a process that has been extensively studied in vitro. These mechanisms are initiated by the release of copper ions, which then proceed to disrupt vital cellular structures and functions.

Disruption of the Cell Membrane A primary and immediate effect of copper is the compromising of the microbial cell membrane. asm.orgacs.org

Binding and Permeabilization: Copper ions can directly bind to the lipids and proteins of the cell membrane, causing depolarization and an increase in its permeability. nih.gov This leads to a critical loss of essential intracellular contents, including vital ions and nutrients, resulting in cell death. nih.govwikipedia.org

Lipid Peroxidation: Through its catalytic activity, copper promotes the formation of reactive oxygen species (ROS), which attack the fatty acids in the cell membrane, a process known as lipid peroxidation. asm.orgwikipedia.org This oxidative damage further degrades the membrane's integrity. wikipedia.orgpbslearningmedia.org

Generation of Reactive Oxygen Species (ROS) A cornerstone of copper's antimicrobial activity is its ability to generate highly destructive ROS within the microbial cell. wikipedia.org

Fenton-like Chemistry: Copper ions, particularly copper (I), can react with cellular hydrogen peroxide in Fenton-like reactions to produce hydroxyl radicals. mdpi.com These radicals are extremely reactive, causing widespread oxidative damage to all types of biological macromolecules. nih.gov

Damage to Intracellular Components Once copper ions breach the cell's defenses and enter the cytoplasm, they continue their destructive path.

Protein Inactivation: Copper has a high affinity for sulfhydryl groups in amino acids, which are crucial for the structure and function of many proteins and enzymes. researchgate.net By binding to these groups, copper can denature proteins and inactivate enzymes, crippling cellular metabolism. asm.org

DNA Degradation: Copper ions are capable of causing significant damage to the genetic material of microbes. nih.gov This can happen through direct binding to the DNA molecule or, more commonly, through ROS-mediated oxidative damage, which can lead to strand breaks and degradation of both genomic and plasmid DNA. wikipedia.orgmnba-journal.com Certain copper-based complexes have been shown to act as chemical nucleases, cleaving DNA through a mechanism that involves the generation of hydroxyl radicals. mdpi.com

The table below outlines the principal molecular mechanisms underlying copper's antimicrobial effects as determined by in vitro research.

MechanismDescription of ActionKey Molecular Targets
Membrane Damage Direct interaction leads to depolarization, increased permeability, and leakage of cellular contents. nih.govwikipedia.orgCell membrane lipids and proteins
Lipid Peroxidation Catalyzes the oxidation of membrane lipids via ROS, causing loss of structural integrity. asm.orgwikipedia.orgPolyunsaturated fatty acids
ROS Generation Engages in Fenton-like reactions to produce highly damaging hydroxyl radicals. mdpi.comnih.govDNA, RNA, proteins, lipids
Protein Inactivation Binds to functional groups in amino acids, leading to protein denaturation and enzyme inhibition. researchgate.netEnzymes and structural proteins
DNA Degradation Induces cleavage and degradation of genetic material, preventing replication and transcription. nih.govmnba-journal.commdpi.comGenomic and plasmid DNA
This table reflects generalized data on the antimicrobial actions of copper and its compounds, as specific research on this compound is not currently available.

Concluding Remarks and Future Research Outlook

Summary of Key Academic Contributions and Discoveries

Academic and industrial research has primarily illuminated the significant role of copper;5-oxopyrrolidine-2-carboxylate in the field of cosmetic science. Key discoveries have centered on its multifaceted benefits for skin health. The compound is recognized for its ability to regulate sebum production, making it a valuable ingredient in formulations for oily and acne-prone skin. personalcareinsights.comchenlangbio.comlesielle.com Its efficacy is attributed to the synergistic action of its constituent parts: the copper ion and the pyroglutamate (B8496135) (PCA) moiety.

A significant contribution has been the understanding of its antioxidant properties. Research indicates that Copper PCA can effectively neutralize free radicals, thereby protecting the skin from oxidative stress, a key factor in premature aging. chenlangbio.comneutriderm.com Furthermore, the role of copper as a cofactor in enzymatic processes vital for skin health, such as collagen and elastin (B1584352) synthesis, has been highlighted, underscoring the compound's anti-aging potential. lesielle.comneutriderm.com The PCA component, being a natural moisturizing factor (NMF) in the skin, contributes to the compound's hydrating properties, helping to maintain the skin's barrier function. chenlangbio.comneutriderm.com

While direct academic studies on the synthesis of this compound are not extensively published, the broader fields of coordination chemistry and amino acid-metal complexes provide a foundational understanding of its probable formation through the reaction of a copper salt with 5-oxopyrrolidine-2-carboxylic acid. nih.govresearchgate.net

Identification of Unexplored Research Avenues and Challenges

Despite its commercial applications, several areas of fundamental scientific inquiry regarding this compound remain largely unexplored. A primary research gap is the lack of detailed, peer-reviewed studies on its specific synthesis pathways and optimization of reaction conditions. Elucidating the precise coordination chemistry and structural characteristics of the compound through techniques like X-ray crystallography would provide invaluable insights.

The environmental fate and ecotoxicology of this compound represent another critical and underexplored domain. While the environmental impact of copper is well-documented, the specific degradation pathways, potential for bioaccumulation, and the ecotoxicological profile of the intact complex and its breakdown products are unknown. creamscan.comresearchgate.net Such studies are crucial for a comprehensive life-cycle assessment of products containing this ingredient.

Furthermore, the full spectrum of its biochemical and physiological effects beyond the skin is yet to be thoroughly investigated. Its interaction with various cell types, its metabolic fate in biological systems, and its potential influence on copper homeostasis warrant deeper investigation. researchgate.netresearchgate.net A significant challenge lies in distinguishing the effects of the intact complex from those of its dissociated copper and PCA ions in a biological milieu.

Potential for Interdisciplinary Collaboration and Translational Research (Focused on Fundamental Science)

The unique properties of this compound offer fertile ground for interdisciplinary collaboration and translational research rooted in fundamental science.

Chemistry and Materials Science: The compound's structure could be a model for designing novel bio-inorganic materials. Collaboration between coordination chemists and material scientists could explore its potential in catalysis, or as a precursor for the synthesis of copper-based nanoparticles with controlled properties. researchgate.netnih.gov The self-assembly properties of such amino acid-metal complexes could also be investigated for the development of new functional materials.

Biochemistry and Medicine: Beyond dermatology, its potential therapeutic applications warrant investigation. Given copper's role in angiogenesis and wound healing, fundamental research could explore its efficacy in tissue engineering and regenerative medicine. neutriderm.comals.net Its antimicrobial properties against a broader range of pathogens could be systematically studied, potentially leading to new avenues in antimicrobial research. lesielle.com Translational research could focus on developing delivery systems to target specific tissues or cells, leveraging the biocompatibility of the pyroglutamate ligand. researchgate.netnih.gov

Environmental Science and Toxicology: A collaborative effort between environmental chemists, toxicologists, and analytical scientists is needed to develop methods for detecting and quantifying this compound in environmental matrices. This would enable a thorough assessment of its environmental risk profile and inform the development of more sustainable "green chemistry" alternatives in the future. personalcareinsights.comadslaboratories.com

Q & A

Q. What are the common synthetic routes for copper complexes of 5-oxopyrrolidine-2-carboxylate derivatives?

Methodology:

  • Diastereoselective synthesis : Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates can be synthesized via a three-step process: (1) condensation of methyl 5-oxopyrrolidine-2-carboxylate with aromatic aldehydes, (2) cyclization under acidic conditions, and (3) diastereoselective reduction using NaBH₄. The stereochemical outcome is influenced by solvent polarity and substituent electronic effects .
  • Coordination chemistry : Copper(II) complexes are typically prepared by reacting copper salts (e.g., CuCl₂ or CuSO₄) with 5-oxopyrrolidine-2-carboxylate ligands in aqueous or alcoholic media, followed by crystallization. Characterization via X-ray diffraction (SHELX refinement) and IR spectroscopy confirms octahedral or square-planar geometries .

Q. How is the structural integrity of copper;5-oxopyrrolidine-2-carboxylate complexes validated?

Methodology:

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard for determining bond lengths, angles, and coordination modes. For example, studies show that the carboxylate oxygen and pyrrolidone nitrogen act as bidentate ligands in copper complexes .
  • Spectroscopic validation : IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidone ring), while EPR spectroscopy confirms the oxidation state and geometry of copper centers .

Q. What biological activities are associated with 5-oxopyrrolidine-2-carboxylate derivatives?

Methodology:

  • Antitubercular assays : Derivatives like PP2S (butyl-substituted) show enhanced activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL). Activity is assessed via microplate Alamar Blue assays, with chirality (S-configuration) being critical for efficacy .
  • Enzyme inhibition studies : The compound’s role as a metabolite in the proline biosynthesis pathway (e.g., spontaneous cyclization of 4-glutamyl phosphate to 5-oxopyrrolidine-2-carboxylate) is studied using proline auxotroph strains and crossfeeding experiments .

Advanced Research Questions

Q. Why do certain copper-catalyzed coupling reactions with 5-oxopyrrolidine-2-carboxylate esters fail?

Methodology:

  • Catalytic inefficiency : For example, coupling (S)-methyl 5-oxopyrrolidine-2-carboxylate with ethynyltriisopropylsilane under CuI/Cs₂CO₃ conditions yields no product due to steric hindrance from the pyrrolidone ring. Alternative catalysts (e.g., Ru complexes with DMAP ligands) achieve higher yields (96%) via anti-Markovnikov addition .
  • Reaction optimization : Screen solvents (THF vs. DMF), ligands (N,N′-dimethylethane-1,2-diamine), and copper sources (CuI vs. CuBr). Kinetic studies (e.g., in situ NMR) track intermediate formation .

Q. How does stereochemistry influence the biological and catalytic properties of 5-oxopyrrolidine-2-carboxylate derivatives?

Methodology:

  • Chiral resolution : Compare (S)- and (R)-enantiomers via chiral HPLC. For example, the S-form of PP2S exhibits antitubercular activity (MIC = 1.56 µg/mL), while the R-form is inactive .
  • Catalytic stereoselectivity : In gold-catalyzed reactions, (S)-methyl 5-oxopyrrolidine-2-carboxylate generates enantiomerically enriched alkaloids, whereas racemic mixtures lead to reduced yields. Computational modeling (DFT) identifies transition-state energy differences .

Q. How to resolve contradictions in reported catalytic activities of this compound complexes?

Methodology:

  • Data reconciliation : Compare studies where copper complexes show variable efficacy in oxidation reactions. Factors include ligand:metal ratios (1:1 vs. 2:1), counterion effects (Cl⁻ vs. SO₄²⁻), and solvent polarity. Controlled reproducibility experiments under inert atmospheres (argon) minimize oxidation side reactions .
  • Surface characterization : Use XPS to detect Cu⁰/Cu²⁺ ratios in heterogeneous catalysts, which correlate with activity loss over time .

Methodological Challenges and Solutions

Q. What strategies improve the diastereoselectivity of 5-oxopyrrolidine-2-carboxylate syntheses?

Methodology:

  • Solvent engineering : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers due to enhanced stabilization of transition states, while non-polar solvents (toluene) yield cis-products .
  • Additive screening : Chiral auxiliaries (e.g., (-)-sparteine) or Lewis acids (Zn(OTf)₂) improve enantiomeric excess (ee > 90%) in asymmetric Michael additions .

Q. How to address instability issues in 5-oxopyrrolidine-2-carboxylate derivatives during storage?

Methodology:

  • Lyophilization : Freeze-drying aqueous solutions preserves compound integrity better than solvent evaporation, which can induce cyclization or decomposition .
  • Stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC tracking. tert-Butyl esters (e.g., tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate) show superior stability compared to methyl esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.